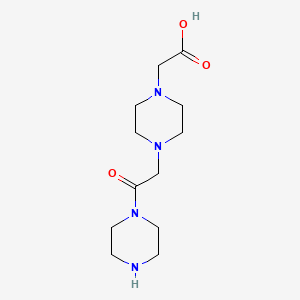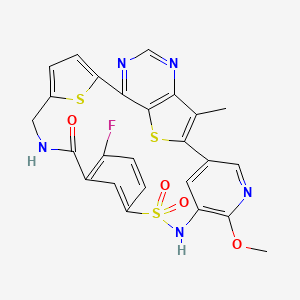
F7Wqk85U32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IBL-302 is a novel compound known for its dual-signaling inhibition properties. It targets both PIM kinases and the PI3K/AKT/mTOR pathway, making it effective against various types of cancer, including breast cancer and neuroblastoma . This compound has shown promising results in preclinical studies, particularly in overcoming resistance to conventional therapies like trastuzumab .
Preparation Methods
The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .
Scientific Research Applications
IBL-302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . In biology, it is employed in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis . In medicine, IBL-302 is being explored as a potential therapeutic agent for treating various cancers, including breast cancer and neuroblastoma . Additionally, it has shown potential in enhancing the efficacy of conventional chemotherapy drugs like cisplatin, doxorubicin, and etoposide .
Mechanism of Action
The mechanism of action of IBL-302 involves the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . By targeting these pathways, IBL-302 disrupts the signaling processes that promote cancer cell survival and proliferation. The compound induces apoptosis and reduces the levels of N-Myc protein, a key driver of neuroblastoma . This dual inhibition mechanism makes IBL-302 particularly effective in overcoming resistance to conventional therapies and enhancing the efficacy of existing chemotherapy drugs .
Comparison with Similar Compounds
IBL-302 is unique in its dual-signaling inhibition properties, targeting both PIM kinases and the PI3K/AKT/mTOR pathway . Similar compounds include other inhibitors of the PI3K/AKT/mTOR pathway, such as PI-103 and BEZ235, which target only the PI3K pathway . Another similar compound is AZD1208, a selective PIM kinase inhibitor . IBL-302’s ability to target both pathways simultaneously gives it a distinct advantage in overcoming resistance and enhancing the efficacy of conventional therapies .
Properties
CAS No. |
1414455-21-2 |
|---|---|
Molecular Formula |
C25H18FN5O4S3 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one |
InChI |
InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32) |
InChI Key |
WHJIHZSXTQRCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


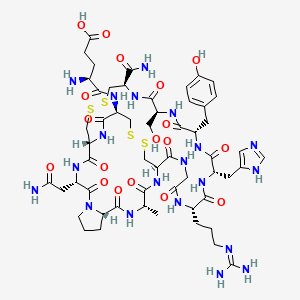
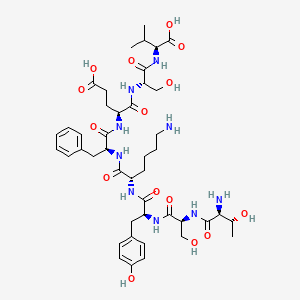
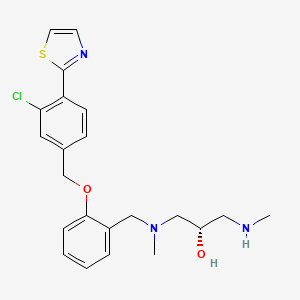
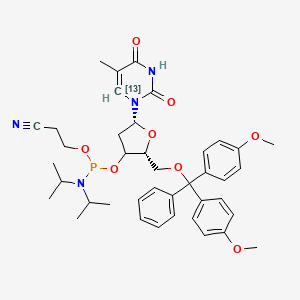
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
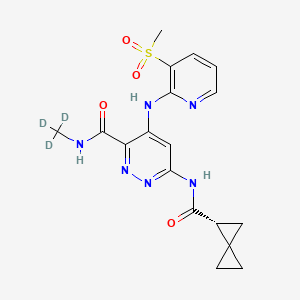

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
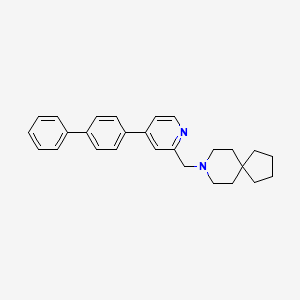

![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
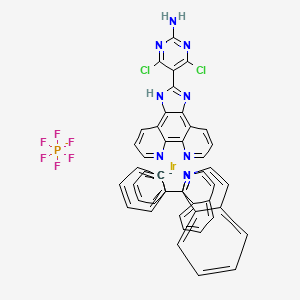
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
